molecular formula C15H16N4O3S2 B2735912 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide CAS No. 2034452-14-5

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide

Cat. No.: B2735912
CAS No.: 2034452-14-5
M. Wt: 364.44
InChI Key: UNUVFKOVDDDASI-HAQNSBGRSA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a trans-cyclohexyl group substituted with a 3-cyanopyrazine moiety. This compound is structurally designed to leverage the sulfonamide group’s role in enzyme inhibition (e.g., carbonic anhydrase) and the pyrazine-thiophene scaffold for enhanced aromatic interactions. Its stereochemistry (1r,4r) ensures optimal spatial orientation for target binding.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S2/c16-10-13-15(18-8-7-17-13)22-12-5-3-11(4-6-12)19-24(20,21)14-2-1-9-23-14/h1-2,7-9,11-12,19H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUVFKOVDDDASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=CS2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:

    Formation of the Cyanopyrazine Moiety: This step involves the synthesis of the cyanopyrazine ring, which can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Cyclohexyl Ring: The cyanopyrazine intermediate is then reacted with a cyclohexyl derivative to form the desired cyclohexyl-cyanopyrazine compound.

    Introduction of the Thiophene-2-sulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A : N-{trans-4-[(3-Cyano-2-pyrazinyl)oxy]cyclohexyl}-3,4-difluorobenzenesulfonamide ()
  • Structure : Replaces the thiophene-2-sulfonamide group with 3,4-difluorobenzenesulfonamide.
  • Molecular Formula : C17H16F2N4O3S (MW: 394.40 g/mol).
  • Key Features: Fluorine atoms enhance lipophilicity and metabolic stability.
Compound B : 2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide (BK76135) ()
  • Structure : Substitutes sulfonamide with an acetamide-pyrrole group.
  • Molecular Formula : C17H19N5O2 (MW: 325.37 g/mol).
  • Key Features :
    • Pyrrole’s π-electron system may alter binding modes compared to thiophene.
    • Lower molecular weight suggests reduced steric hindrance but possibly weaker target engagement.
Compound C : N-(3-(5-((trans)-2-((4-aminocyclohexyl)amino)cyclopropyl)thiazol-2-yl)phenyl)-2-cyanobenzenesulfonamide ()
  • Structure: Incorporates a thiazole ring and cyanophenylsulfonamide.
  • Additional cyclopropyl and aminocyclohexyl groups increase structural complexity and molecular weight.
Compound D : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide ()
  • Structure: Combines pyrazolo-pyrimidine and chromenone scaffolds with a benzenesulfonamide group.
  • Molecular Weight : 616.9 g/mol.
  • Key Features: Extended aromatic systems (chromenone) improve π-π stacking interactions. Higher molecular weight may reduce solubility but enhance target residence time.

Comparative Data Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Thiophene-sulfonamide 3-cyanopyrazine, trans-cyclohexyl ~350–400 (estimated) Sulfonamide, pyrazine, thiophene
Compound A () Difluorobenzenesulfonamide 3-cyanopyrazine, trans-cyclohexyl 394.40 Fluorine, sulfonamide, pyrazine
Compound B () Acetamide-pyrrole 3-cyanopyrazine, trans-cyclohexyl 325.37 Acetamide, pyrrole, pyrazine
Compound C () Thiazole-sulfonamide Cyanophenyl, aminocyclohexyl ~500 (estimated) Sulfonamide, thiazole, cyanophenyl
Compound D () Benzenesulfonamide Pyrazolo-pyrimidine, chromenone 616.90 Sulfonamide, fluorine, chromenone

Pharmacological and Physicochemical Implications

Lipophilicity :

  • Compound A’s fluorine substituents increase logP compared to the target compound, favoring blood-brain barrier penetration .
  • The thiophene in the target compound may offer moderate lipophilicity with sulfur’s polarizability.

Target Selectivity: Compound C’s thiazole and cyanophenyl groups may target kinases or proteases, whereas the target compound’s thiophene-pyrazine scaffold is suited for carbonic anhydrase isoforms .

Synthetic Complexity: Compound D requires multi-step synthesis (chromenone formation, Suzuki coupling), whereas the target compound’s synthesis is likely less complex but unverified in the evidence .

Thermal Stability :

  • Compound D’s melting point (211–214°C) suggests higher crystallinity than the target compound, though data gaps exist .

Biological Activity

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

The molecular formula of this compound is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S, with a molecular weight of 358.45 g/mol. The structure includes a thiophene ring, a sulfonamide group, and a cyclohexyl moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₂S
Molecular Weight358.45 g/mol
CAS Number2034194-48-2

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that its biological activity may be attributed to its ability to interact with specific enzymes or receptors involved in cellular signaling pathways. The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase or similar enzymes, which could lead to various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiophene and sulfonamide functionalities have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.

Case Study:
A study evaluated the anticancer activity of related thiophene derivatives against HeLa and A549 cell lines. The results indicated that these compounds inhibited cell proliferation with IC50 values ranging from 5 to 15 µM, suggesting a promising therapeutic potential for this compound.

Antimicrobial Activity

Compounds similar to this compound also exhibit antimicrobial properties. The sulfonamide group is known for its antibacterial activity by inhibiting bacterial folate synthesis.

Research Findings:
In vitro assays demonstrated that related compounds showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is essential to compare it with other known compounds in the same class:

Compound NameIC50 (µM)Activity Type
N-(4-(3-cyanopyrazin-2-yl)phenyl)sulfonamide12Anticancer
N-(cyclohexyl)-thiophene sulfonamide8Antimicrobial
N-(pyridinyl)-sulfonamide15Anticancer

Q & A

Q. Purity Optimization :

  • Employ flash chromatography (silica gel, gradient elution with EtOAc/hexane) for intermediates.
  • Final purification via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity .

Advanced: How do electronic effects of the 3-cyanopyrazine and thiophene-sulfonamide moieties influence target binding?

Methodological Answer:

  • Electronic Profiling :
    • The 3-cyanopyrazine acts as an electron-withdrawing group (EWG), enhancing electrophilicity and facilitating π-π stacking with aromatic residues in enzyme active sites (e.g., kinases) .
    • The thiophene-sulfonamide provides hydrogen-bonding capacity (via sulfonamide NH) and hydrophobic interactions (thiophene ring) .
  • Computational Validation :
    • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic regions .
    • Docking studies (AutoDock Vina) using X-ray structures of target proteins (e.g., carbonic anhydrase IX) reveal binding poses and interaction energies .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm stereochemistry of the cyclohexyl ring (axial/equatorial coupling constants, J = 10–12 Hz for trans-diaxial protons) and sulfonamide NH (δ 8.5–9.0 ppm, broad singlet) .
  • HRMS : Validate molecular weight (calc. for C₁₆H₁₆N₄O₃S₂: 392.06; obs. 392.05 [M+H]+) with <2 ppm error .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and pyrazine C≡N (2250 cm⁻¹) .

Advanced: How to resolve contradictions in reported biological activities across structural analogs?

Methodological Answer:

  • Case Study : Analogs with pyridine instead of pyrazine (e.g., N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide) show reduced kinase inhibition but enhanced solubility.
  • Resolution Strategies :
    • SAR Analysis : Systematically vary substituents (e.g., replace CN with CF₃ on pyrazine) and assay against a panel of targets (e.g., 10 kinases) to isolate electronic vs. steric effects .
    • Solubility-Potency Trade-offs : Use shake-flask method (pH 7.4 PBS) to measure aqueous solubility; correlate with logP (predicted: 2.8) and cellular uptake (LC-MS/MS quantification) .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Methodological Answer:

  • Cell Viability : MTT assay in cancer cell lines (e.g., HCT-116, IC₅₀ determination over 72 hr). Include positive controls (e.g., cisplatin) .
  • Target Engagement :
    • Western blotting for phospho-kinases (e.g., p-ERK, p-AKT) after 24 hr treatment .
    • Fluorescence polarization assays for direct binding to recombinant targets (Kd measurement) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Variable Regions :

    Region Modifications Biological Impact
    Pyrazine ringCN → CF₃, Br, NH₂Target selectivity, solubility
    CyclohexylCis vs. trans stereochemistryConformational flexibility, potency
    SulfonamideThiophene → benzene, heteroaromatic ringsH-bonding, metabolic stability
  • Assay Design :

    • Test all analogs in parallel for enzymatic inhibition (e.g., kinase panel) and ADME properties (microsomal stability, Caco-2 permeability) .

Basic: What are the critical stability considerations for storage and handling?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the sulfonamide group under acidic/basic conditions; photooxidation of thiophene.
  • Storage : Lyophilized solid at -20°C under argon; solutions in DMSO (10 mM) stored at -80°C with desiccant .
  • Stability Monitoring : Use LC-MS every 3 months to detect degradation products (e.g., sulfonic acid from hydrolysis) .

Advanced: What strategies improve in vivo efficacy despite moderate oral bioavailability?

Methodological Answer:

  • Formulation : Nanoemulsions (e.g., PEGylated liposomes) to enhance solubility and prolong half-life .
  • Prodrug Approach : Mask sulfonamide as a tert-butyl carbamate; enzymatic cleavage in serum releases active compound .
  • PK/PD Modeling : Fit IV/PO pharmacokinetic data (non-compartmental analysis) to optimize dosing regimens (e.g., QD vs. BID) .

Basic: How to validate target specificity in complex biological systems?

Methodological Answer:

  • Chemical Proteomics : Use immobilized compound as affinity matrix to pull down binding proteins from cell lysates; identify via LC-MS/MS .
  • CRISPR Knockout : Generate target-knockout cell lines (e.g., CRISPR-Cas9); compare compound activity in WT vs. KO cells .

Advanced: What computational tools predict off-target interactions and toxicity?

Methodological Answer:

  • Off-Target Profiling :
    • SwissTargetPrediction (probability >0.7) identifies kinases, GPCRs, and ion channels .
    • Molecular Dynamics (MD) simulations (AMBER) assess binding to hERG (cardiotoxicity risk) .
  • Toxicogenomics : RNA-seq of treated hepatocytes (HepaRG cells) to flag pathways like oxidative stress or apoptosis .

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